MIV-6R Exhibits Defined Biochemical Potency with a Benchmark IC50 Value Against the Menin-MLL Interaction
MIV-6R inhibits the menin-MLL interaction with an IC50 of 56 nM in a fluorescence polarization (FP) assay, a value that serves as a benchmark for its potency [1]. In comparison, the highly optimized clinical leads MI-463 and MI-503 exhibit significantly higher potency, with reported IC50 values of 15.3 nM and 14.7 nM, respectively, against the same target interaction [2]. This ~4-fold difference in potency reflects the advanced optimization of later-generation compounds. However, MIV-6R's well-defined and publicly available structure-activity relationship (SAR) around its 56 nM IC50 makes it a critical reference point for studying the initial scaffold's pharmacological properties [1].
| Evidence Dimension | Biochemical IC50 for menin-MLL interaction inhibition |
|---|---|
| Target Compound Data | IC50 = 56 nM (FP assay) |
| Comparator Or Baseline | MI-463: IC50 = 15.3 nM; MI-503: IC50 = 14.7 nM |
| Quantified Difference | ~4-fold less potent |
| Conditions | Fluorescence polarization (FP) assay measuring menin-MLL binding |
Why This Matters
This benchmark IC50 value allows researchers to contextualize MIV-6R's potency relative to more advanced clinical leads, aiding in the selection of the appropriate tool compound based on required pharmacological strength.
- [1] He, S., Senter, T.J., Pollock, J., et al. (2014). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein-Protein Interaction. Journal of Medicinal Chemistry, 57(4), 1543–1556. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. MI-503 Ligand Page. View Source
